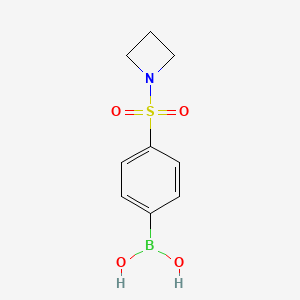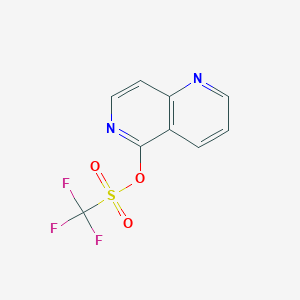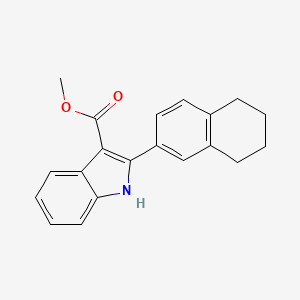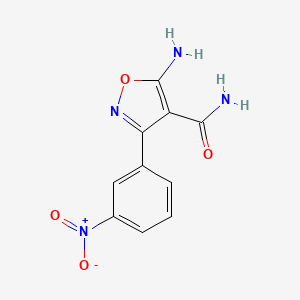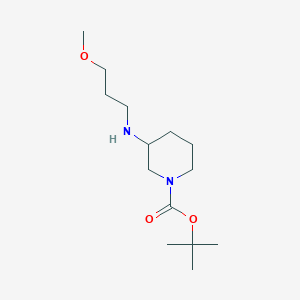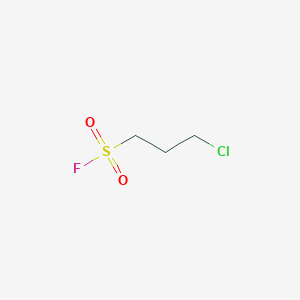
3-Chloropropane-1-sulfonyl fluoride
Overview
Description
3-Chloropropane-1-sulfonyl fluoride (CPSF) is an organosulfur compound that is widely used in chemical, pharmaceutical, and biological research because of its chemical reactivity and unique properties. It is also known as 3-Chloropropanesulfonyl chloride .
Synthesis Analysis
There are two complementary strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Lessons learned from the mechanism of this reaction have enabled a complementary deoxyfluorination of sulfonic acids using Xtalfluor-E® – a bench-stable solid – allowing for the conversion of both aryl and alkyl sulfonic acids and salts to sulfonyl fluorides in 41–94% yields .
Molecular Structure Analysis
The molecular weight of 3-Chloropropane-1-sulfonyl fluoride is 160.6 g/mol. The structure of sulfonyl fluorides can be influenced by the extent and location of fluorine substitution in the surfactant .
Chemical Reactions Analysis
Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . The functional group is valuable due to its widespread applications in polymer chemistry, surface modifications, catalysis, and as precursors in the formation of additional sulfur (VI) species .
Scientific Research Applications
Fluoride Sensing in Drinking Water
3-Chloropropane-1-sulfonyl fluoride plays a role in the synthesis of Lewis acidic organostiboranes, which have been utilized for the fluorescence turn-on sensing of fluoride ions in drinking water. This application is crucial for monitoring fluoride levels due to its significance in drinking water analysis and medical imaging technologies like 18F-positron emission tomography. The synthesized stiboranes exhibit high affinity and fluorescence turn-on properties upon binding with fluoride ions, making them effective for assaying sub-ppm fluoridation levels in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).
Synthesis of Sulfonyl Fluorides
Another application involves the electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides. This method is mild, environmentally benign, and does not require additional oxidants or catalysts. Sulfonyl fluorides are valuable synthetic motifs for click chemistry applications, among others, demonstrating the versatility and importance of 3-Chloropropane-1-sulfonyl fluoride in synthesizing functionally diverse compounds (Laudadio et al., 2019).
Nucleophilic Aromatic Substitution
Research on poly(arylene ether)s with pendant phenylsulfonyl groups activated by 3-Chloropropane-1-sulfonyl fluoride showcases its utility in nucleophilic aromatic substitution reactions. This synthesis strategy enables the creation of materials with high thermal stability, demonstrating its potential in developing advanced polymers with specific properties (Kaiti et al., 2006).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
The compound also facilitates the oxidation of heteroaromatic thiols to sulfonyl chlorides at low temperatures, leading to the preparation of stable sulfonyl fluorides. These derivatives are valuable for their potential use in parallel chemistry efforts, highlighting the chemical's role in expanding the toolkit for synthesizing complex molecules (Wright & Hallstrom, 2006).
Environmental and Health Studies
While not directly linked to 3-Chloropropane-1-sulfonyl fluoride, research on the environmental fate of fluorinated compounds and their impact on health provides context for the importance of studying and managing chemicals with fluoride components. Investigations into the persistence, toxicity, and degradation pathways of perfluorinated sulfonic acids inform the broader field of chemical management and environmental safety (Altarawneh, 2021).
Future Directions
Sulfonyl fluorides have found important applications as biological probes and protein inhibitors . Their high desirability across many scientific fields has instigated a robust development of synthetic strategies to access sulfonyl fluorides . Future research may focus on expanding these strategies and exploring new applications for sulfonyl fluorides .
properties
IUPAC Name |
3-chloropropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAROYMFHLNNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropane-1-sulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




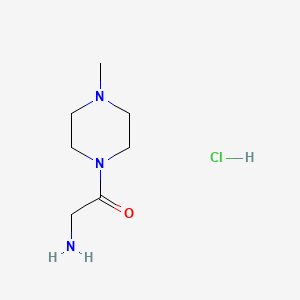
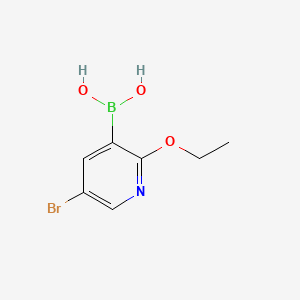



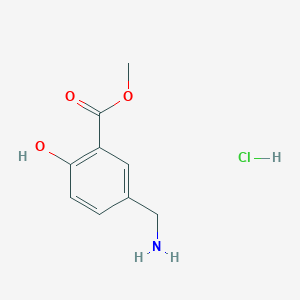

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
